molecular formula C7H13NO3 B1400145 S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester CAS No. 1567958-79-5

S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester

Cat. No. B1400145
M. Wt: 159.18 g/mol
InChI Key: IJKYPCMXKJUEIW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.



Synthesis Analysis

This involves a detailed description of how to synthesize the compound from readily available starting materials. It would include all the reagents, conditions, and steps involved in the synthesis.



Molecular Structure Analysis

This involves analyzing the structure of the compound at the molecular level. It could involve discussing the types of bonds in the molecule, the shape of the molecule, and any interesting structural features.



Chemical Reactions Analysis

This involves discussing the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant or a product.



Physical And Chemical Properties Analysis

This would include discussing properties like the compound’s melting point, boiling point, solubility in various solvents, and reactivity.


Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions to take when handling the compound.


Future Directions

This would involve discussing potential future research directions involving the compound. This could include potential applications of the compound, or new reactions or syntheses that could be developed.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

prop-2-enyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-11-7(10)8-6(2)5-9/h3,6,9H,1,4-5H2,2H3,(H,8,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKYPCMXKJUEIW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester
Reactant of Route 2
Reactant of Route 2
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester
Reactant of Route 3
Reactant of Route 3
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester
Reactant of Route 4
Reactant of Route 4
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester
Reactant of Route 5
Reactant of Route 5
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester
Reactant of Route 6
Reactant of Route 6
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.